Angiotensin III, also known as des-Asp1-angiotensin II, is a heptapeptide hormone belonging to the renin-angiotensin system (RAS). It is a metabolite of angiotensin II, formed by the action of aminopeptidase A [, ]. Angiotensin III is a potent steroidogenic agent, stimulating aldosterone biosynthesis in the adrenal cortex [, , , ]. It also exhibits vasoconstrictor properties, albeit less potent than angiotensin II [, , , ].
Angiotensin III is classified as a bioactive peptide within the renin-angiotensin system. It is synthesized from angiotensin II through the action of glutamyl aminopeptidase A, which cleaves the N-terminal aspartic acid residue from angiotensin II. This modification results in a heptapeptide with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe. Angiotensin III retains significant biological activity, exhibiting approximately 40% of the vasopressor activity of angiotensin II but has full aldosterone-producing activity, making it critical in fluid and electrolyte balance .
The synthesis of angiotensin III occurs through a series of enzymatic reactions:
The enzymatic pathways involved in this synthesis are critical for understanding how angiotensin III is produced and regulated within the body .
Angiotensin III has a molecular formula of and a molecular weight of approximately 931.09 g/mol. The structural characteristics include:
The three-dimensional conformation of angiotensin III allows it to bind effectively to both type 1 and type 2 angiotensin receptors, facilitating its physiological effects .
Angiotensin III participates in several important chemical reactions:
These reactions are vital for maintaining homeostasis and responding to physiological changes .
The mechanism of action of angiotensin III primarily involves its interaction with specific receptors:
Angiotensin III has several scientific applications:
Research continues into the therapeutic potential of targeting angiotensin III pathways for managing hypertension and related cardiovascular disorders .
Angiotensin III (Ang III), with the amino acid sequence Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸, is a heptapeptide formed by the enzymatic cleavage of the N-terminal aspartic acid residue from angiotensin II (Ang II; Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸). This hydrolysis reaction is catalyzed primarily by aminopeptidase A (glutamyl aminopeptidase A), a zinc-dependent membrane-bound metalloprotease abundantly expressed in vascular endothelial cells, renal proximal tubules, and cerebral structures [1] [10]. Alternative enzymatic pathways involve aspartyl aminopeptidase, contributing to tissue-specific generation of angiotensin III [4].
Angiotensin III undergoes further degradation via aminopeptidase N (alanyl aminopeptidase N), which cleaves its N-terminal arginine to yield angiotensin IV (Arg²-Val³-Tyr⁴-Ile⁵-His⁶). This positions angiotensin III at a critical metabolic juncture within the renin-angiotensin cascade, influencing its bioavailability and biological activity [5] [10]. Liquid chromatography-tandem mass spectrometry analyses of murine tissues reveal significant concentrations of angiotensin III in both plasma and kidney, underscoring its physiological relevance. Notably, the aminopeptidase A/angiotensin III axis demonstrates dominance over the angiotensin-converting enzyme 2/angiotensin-(1-7) pathway in angiotensin II metabolism, particularly in renal tissues [2].
Table 1: Enzymatic Pathways Governing Angiotensin III Metabolism
Enzyme | Action | Substrate | Product | Primary Tissue Localization |
---|---|---|---|---|
Aminopeptidase A | Cleaves N-terminal Asp¹ | Angiotensin II | Angiotensin III | Vascular endothelium, Kidney, Brain |
Aspartyl Aminopeptidase | Cleaves N-terminal Asp¹ | Angiotensin II | Angiotensin III | Widespread |
Aminopeptidase N | Cleaves N-terminal Arg² | Angiotensin III | Angiotensin IV | Kidney, Intestine, Brain, Lung |
Angiotensin-Converting Enzyme | Cleaves C-terminal His⁹-Leu¹⁰ | Angiotensin I | Angiotensin II | Pulmonary endothelium |
Angiotensin II, angiotensin III, and angiotensin IV represent distinct yet interconnected effector peptides within the renin-angiotensin system cascade, exhibiting unique receptor binding profiles, physiological effects, and metabolic stability.
Angiotensin II demonstrates high affinity for both angiotensin type 1 and type 2 receptors. In contrast, angiotensin III exhibits reduced binding affinity (~25-30%) for the angiotensin type 1 receptor compared to angiotensin II but maintains comparable or even higher affinity for the angiotensin type 2 receptor. This differential binding underlies angiotensin III's preferential stimulation of aldosterone secretion via angiotensin type 2 receptors in adrenal glomerulosa cells and its potent vasopressin-releasing effects in the hypothalamus [1] [4] [6]. Angiotensin IV binds weakly to angiotensin type 1/type 2 receptors but exhibits high specificity for the angiotensin type 4 receptor (insulin-regulated aminopeptidase), implicated in cognitive functions, cerebral blood flow, and renal electrolyte handling [7] [10].
Table 2: Comparative Profile of Key Angiotensin Peptides
Property | Angiotensin II | Angiotensin III | Angiotensin IV |
---|---|---|---|
Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Arg-Val-Tyr-Ile-His-Pro-Phe | Val-Tyr-Ile-His-Pro-Phe |
Primary Receptors | AT1R, AT2R | AT1R, AT2R (Higher AT2R affinity) | IRAP/AT4R |
Half-Life | < 60 seconds | Short (Similar to Ang II) | Longer than Ang II/Ang III |
Vasoconstriction | Potent | Moderate (~40% of Ang II) | Weak/None |
Aldosterone Release | Potent | Potent (via AT2R) | Minimal |
Vasopressin Release | Moderate (Requires conversion to Ang III) | Potent (Primary Mediator) | None |
Natriuresis | Antinatriuretic (AT1R) | Promotes (AT2R-mediated) | Variable Effects |
Central Effects | Thirst, Sympathetic activation | Similar to Ang II, Potent VP release | Memory facilitation |
The understanding of angiotensin III has evolved from initial perceptions as a degradation product to recognition as a physiologically significant peptide with distinct and non-redundant functions within the renin-angiotensin system.
Initial research focused on angiotensin II metabolism. The identification of aminopeptidase activity converting angiotensin II to a heptapeptide (initially termed angiotensin "A" or "des-Asp¹-angiotensin II") laid the foundation. Seminal work by Goodfriend and Peach in the late 1960s and 1970s characterized the biological activity of this heptapeptide, later standardized as angiotensin III. Early studies demonstrated its ability to stimulate aldosterone secretion and elevate blood pressure, albeit with lower potency than angiotensin II in peripheral systems [4] [7]. This period established angiotensin III as a biologically active metabolite rather than an inactive breakdown product.
The 1990s witnessed a paradigm shift with investigations into the brain renin-angiotensin system. Critical studies by Harding, Felix, Wright, and others revealed that many central effects attributed to angiotensin II, particularly vasopressin release and dipsogenesis (thirst), depended on its conversion to angiotensin III. Intracerebroventricular injection studies in rodents demonstrated that inhibitors of aminopeptidase A (blocking angiotensin III formation) abolished angiotensin II-induced vasopressin release and drinking behavior. Conversely, inhibitors of aminopeptidase N (blocking angiotensin III degradation) potentiated these responses. This led to the formulation of the "Angiotensin III Hypothesis," proposing angiotensin III as the primary effector peptide for specific central renin-angiotensin system functions [5] [7] [10]. Concurrently, research identified angiotensin III as the predominant angiotensin peptide stimulating atrial natriuretic peptide release from the heart [6].
The cloning and characterization of angiotensin receptor subtypes (angiotensin type 1 and type 2) provided tools to dissect angiotensin III's actions. Research demonstrated angiotensin III's significant role in activating angiotensin type 2 receptors, linking it to vasodilatory, natriuretic, and antifibrotic pathways counteracting angiotensin type 1 receptor activation. Studies using selective aminopeptidase inhibitors and advanced peptidomics (e.g., LC-MS/MS) confirmed significant angiotensin III levels in plasma and kidneys, highlighting its systemic importance beyond the central nervous system [2] [6]. Clinical correlative studies emerged, such as findings of reduced circulating angiotensin III levels in patients with coronary atherosclerosis compared to controls, suggesting potential pathophysiological relevance [3]. Furthermore, research expanded into non-classical roles, including potential analgesic effects and influences on glycemic control and cancer cell proliferation [1] [9].
Time Period | Major Advance | Significance |
---|---|---|
1970s | Identification of Ang III (des-Asp¹-Ang II) & its biological activity | Established Ang III as a bioactive metabolite capable of aldosterone release and pressor effects. |
1980s | Characterization of Aminopeptidase A (APA) & N (APN) | Defined enzymatic pathways for Ang III generation (APA) and degradation (APN). |
Early 1990s | Discovery of AT1 and AT2 Receptor Subtypes | Provided molecular targets for understanding differential effects of angiotensins. |
Mid-Late 1990s | "Angiotensin III Hypothesis" for Central RAS Effects | Demonstrated critical dependence of brain Ang II effects (VP release, thirst) on conversion to Ang III. |
2000s | Linkage of Ang III to AT2 Receptor Activation | Elucidated role of Ang III in AT2R-mediated natriuresis and vasodilation. |
2010s-Present | LC-MS/MS Quantification in Tissues; Clinical Correlates; Non-CV Roles | Confirmed physiological levels in plasma/kidney; Implicated in atherosclerosis, pain, metabolism, cancer. |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8